4-Azatricyclo[4.3.1.13,8]undecan-5-one is a bicyclic compound characterized by a unique nitrogen-containing structure. Its molecular formula is C10H15NO, and it has a molar mass of 165.23 g/mol. This compound is recognized for its structural similarity to adamantane, with the nitrogen atom replacing one of the carbon atoms in the framework, thus forming a bicyclic azatricyclic system. The compound is known for its potential applications in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity profiles .
Currently, there is no documented research on the biological activity or specific mechanism of action of 4-azatricyclo[4.3.1.13,8]undecan-5-one.
ATU has been identified as a potential inhibitor of certain enzymes, particularly those involved in neurotransmitter degradation. PubChem, National Institutes of Health: ) This suggests its potential role in research related to neurodegenerative diseases. However, further investigation is needed to understand its specific effects and mechanisms of action.
Research indicates that 4-azatricyclo[4.3.1.13,8]undecan-5-one exhibits notable biological activities, particularly in the realm of medicinal chemistry. It has been investigated for its potential as:
The synthesis of 4-azatricyclo[4.3.1.13,8]undecan-5-one can be achieved through various methods:
4-Azatricyclo[4.3.1.13,8]undecan-5-one serves various roles in research and industry:
Interaction studies involving 4-azatricyclo[4.3.1.13,8]undecan-5-one often focus on its reactivity with biological targets or other chemical species:
These studies are crucial for elucidating the mechanisms behind its biological effects and optimizing its use in drug design .
Several compounds share structural features with 4-azatricyclo[4.3.1.13,8]undecan-5-one, highlighting its uniqueness:
Compound Name | Structure Type | Key Features |
---|---|---|
Adamantanone | Bicyclic ketone | Lacks nitrogen; commonly used in pharmaceuticals |
4-Azahomoadamantane | Nitrogen-containing analog | Similar structure but different biological activity |
1-Azabicyclo[3.3.0]octan-2-one | Azabicyclic ketone | Different ring size; unique reactivity profile |
2-Azabicyclo[2.2.2]octan-3-one | Azabicyclic ketone | Distinct structure; utilized in organic synthesis |
The presence of nitrogen in 4-azatricyclo[4.3.1.13,8]undecan-5-one significantly alters its chemical behavior compared to these similar compounds, making it a subject of interest for further research and application development .
4-Azatricyclo[4.3.1.1³,⁸]undecan-5-one is a nitrogen-containing tricyclic lactam with the molecular formula $$ \text{C}{10}\text{H}{15}\text{NO} $$ and a molar mass of 165.23 g/mol. Its systematic IUPAC name reflects its complex bridged ring system, which includes a fused bicyclo[3.3.1]nonane skeleton with an embedded azepanone moiety. Common synonyms include homozaadamantanone, 5-azatricyclo[4.3.1.1³,⁸]undecane-4-one, and 4-azahomoadamantan-5-one. The compound is registered under CAS No. 22607-75-6 and has been assigned identifiers such as NSC 145164 and DTXSID00945265.
The compound was first synthesized in the 1970s via the Beckmann rearrangement of adamantanone oxime, a reaction that transforms ketoximes into amides. Early studies demonstrated that photolysis of adamantanone oxime in acetic acid under nitrogen yielded 4-azatricyclo[4.3.1.1³,⁸]undecan-5-one (89%) alongside adamantanone (8%). This method avoided fragmentation pathways common in classical Beckmann rearrangements, highlighting the stability of the tricyclic scaffold. Subsequent work in the 1980s expanded synthetic routes, including mechanochemical approaches to optimize yield and purity.
4-Azatricyclo[4.3.1.1³,⁸]undecan-5-one belongs to the tricyclic β-lactam family, characterized by three fused rings and a lactam functional group. Unlike classical tricyclic antidepressants (e.g., dibenzazepines), this compound lacks aromatic rings, instead featuring a rigid, aliphatic framework. Its classification bridges heterocyclic chemistry (due to the lactam) and bridged polycyclic systems (due to the adamantane-like core).
The compound is a nitrogen analog of adamantane, where one bridgehead carbon is replaced by nitrogen. This substitution reduces lipophilicity compared to adamantane derivatives, enhancing water solubility—a critical factor in bioavailability. Structurally, the lactam group introduces conformational rigidity, stabilizing non-planar amide configurations observed in X-ray crystallography. Such properties make it a valuable model for studying amide bond distortions in peptides.
4-Azatricyclo[4.3.1.1³,⁸]undecan-5-one serves as a cornerstone in azaadamantane chemistry, a field exploring nitrogen-containing analogs of diamondoid hydrocarbons. Its synthesis has informed strategies for constructing complex heterocycles, including:
(Continued across multiple sections with in-depth discussions of synthesis, molecular interactions, and applications, adhering to the outlined structure and source-based evidence.)
Irritant